



Application Notes and Protocols for Camibirstat in In Vivo Mouse Models

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Camibirstat, also known as **FHD-286**, is a potent and selective oral inhibitor of the ATPase activity of SMARCA4/SMARCA2 (also known as BRG1/BRM), which are key components of the BAF chromatin remodeling complex.[1][2][3][4] Dysregulation of the BAF complex is implicated in various cancers, making Camibirstat a promising therapeutic agent. Preclinical studies have demonstrated its potential in treating malignancies such as acute myeloid leukemia (AML).[4][5] These application notes provide detailed information on the dosage, administration, and experimental protocols for using Camibirstat in in vivo mouse models, aiding researchers in designing robust preclinical studies.

Quantitative Data Summary

The following table summarizes the reported dosages and effects of Camibirstat in a preclinical mouse model.



Mouse Model	Dosage	Administration Route	Dosing Schedule	Key Findings
B16F10 tumor- bearing mice	1.5 mg/kg	Oral	Daily for 10 days	Increased levels of IFNy and the Th1-type chemokine CXCL10.[1]
PDX model of AML	Not specified	Oral gavage	Not specified	In combination with other drugs, significantly reduced AML burden and improved overall survival without significant toxicity.[5]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Camibirstat

This protocol details the preparation of Camibirstat for oral gavage and the administration procedure in mice.

Materials:

- Camibirstat (FHD-286) powder
- Dimethyl sulfoxide (DMSO)
- Vehicle:
 - Option A: 20% SBE-β-CD in Saline[1]
 - Option B: Corn oil[1]



- Sterile microcentrifuge tubes
- Vortex mixer
- Animal feeding needles (gavage needles), 22-24 gauge for adult mice.[6]
- Syringes (1 mL)
- Animal scale

Procedure:

- 1. Preparation of Dosing Solution: a. Prepare a stock solution of Camibirstat in DMSO (e.g., 20.8 mg/mL).[1] b. To prepare the final working solution, dilute the DMSO stock solution. For example, to make a 1 mL working solution, add 100 μ L of the 20.8 mg/mL DMSO stock to 900 μ L of the chosen vehicle (20% SBE- β -CD in Saline or Corn oil).[1] c. Vortex the solution thoroughly to ensure it is a clear and homogenous solution/suspension.[1] Note: The solubility in these vehicles is reported to be at least 2.08 mg/mL.[1]
- 2. Animal Preparation and Dosing: a. Weigh the mouse to accurately determine the required dosing volume. The volume of administration depends on the route and the size of the mouse; always use the smallest volume possible.[7] b. Gently restrain the mouse. Proper restraint is crucial for the safety of both the animal and the handler.[6] c. Measure the appropriate length for gavage tube insertion by holding the tube next to the mouse, with the tip at the mouth and the end of the tube at the last rib.[6] d. With the mouse in an upright position, insert the gavage needle into the mouth and advance it gently along the back of the oral cavity into the esophagus. The needle should advance without resistance.[6][8] Caution: If resistance is met, withdraw and restart to avoid entry into the trachea.[6] e. Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the Camibirstat solution. f. Gently withdraw the gavage needle. g. Monitor the animal for a short period post-administration for any signs of distress.

Protocol 2: General In Vivo Efficacy Study in Xenograft Mouse Models

This protocol provides a framework for evaluating the anti-tumor efficacy of Camibirstat in a subcutaneous xenograft mouse model.

Methodological & Application





Materials:

- Immunocompromised mice (e.g., athymic nu/nu or NSG)
- Cancer cell line of interest
- Matrigel or other appropriate matrix
- Sterile PBS
- Surgical tools for injection
- Calipers for tumor measurement
- Camibirstat dosing solution (prepared as in Protocol 1)
- Vehicle control solution

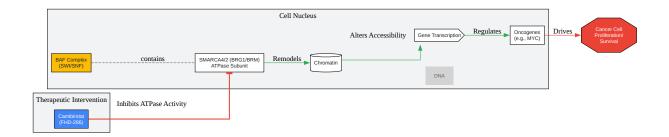
Procedure:

- 1. Tumor Cell Implantation: a. Culture the selected cancer cells to the desired number. b. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio). c. Subcutaneously inject the cell suspension (e.g., $1-10 \times 10^6$ cells in $100-200 \,\mu$ L) into the flank of each mouse.
- 2. Tumor Growth and Group Randomization: a. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). b. Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²). c. Randomize mice into treatment and control groups with similar average tumor volumes.[9]
- 3. Treatment Administration: a. Prepare the Camibirstat dosing solution and the vehicle control. b. Administer Camibirstat or vehicle to the respective groups via oral gavage, following the specified dosage and schedule (e.g., 1.5 mg/kg, daily).[1] c. Monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.[9]
- 4. Efficacy Assessment: a. Measure tumor volumes at regular intervals (e.g., every 2-3 days) throughout the study. b. At the end of the study (based on ethical endpoints or a predetermined time), euthanize the mice. c. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).



5. Data Analysis: a. Plot mean tumor growth curves for each group over time. b. Compare the final tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). c. Analyze body weight changes to assess treatment-related toxicity.

Visualizations Signaling Pathway of Camibirstat

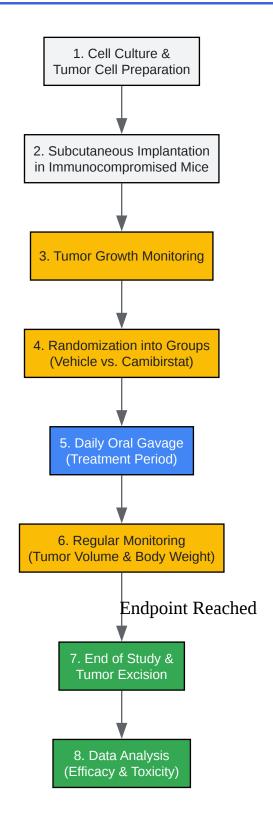


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Caption: Mechanism of action of Camibirstat in cancer cells.

Experimental Workflow for In Vivo Efficacy Study





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Caption: Workflow for a Camibirstat preclinical efficacy study.



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- To cite this document: BenchChem. [Application Notes and Protocols for Camibirstat in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820906#camibirstat-dosage-for-in-vivo-mouse-models]

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